molecular formula C13H16O5 B2859308 (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester CAS No. 33038-04-9

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester

Cat. No.: B2859308
CAS No.: 33038-04-9
M. Wt: 252.266
InChI Key: OMFKRIFXFFITJG-UHFFFAOYSA-N
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Description

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester is an organic compound with a complex structure that includes an acetyl group, a methoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester can be achieved through several methods. One common approach involves the acetylation of hydroquinone, which can be achieved by treating hydroquinone with an acid chloride or anhydride in the presence of a Lewis acid . For instance, the reaction of hydroquinone with acetyl chloride in the presence of aluminum chloride under thermal conditions has been reported .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl and methoxy groups may play a role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Acetyl-4-methoxy-phenol): Shares the acetyl and methoxy groups but lacks the phenoxy-acetic acid ester moiety.

    (4-Methoxy-phenoxy)-acetic acid: Contains the methoxy and phenoxy groups but lacks the acetyl group.

Uniqueness

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

ethyl 2-(2-acetyl-4-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-13(15)8-18-12-6-5-10(16-3)7-11(12)9(2)14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFKRIFXFFITJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 16.6 g (100.0 mmol) of 2-hydroxi-5-methoxyacetophenone, 20 g (208 mmol) of potassium carbonate, 16.7 g (100.0 mmol) of ethyl bromoacetate and 200 ml of MEK is stirred at reflux temperature for 10 hr. The solids are filtered and the filtrate concentrated. The residue is suspended in water and the solid is filtered and dried. Yield: 10.2 g (40%).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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